molecular formula C8H6Cl2F2O B1404430 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene CAS No. 1404194-45-1

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Cat. No.: B1404430
CAS No.: 1404194-45-1
M. Wt: 227.03 g/mol
InChI Key: WLZJGMYZLJNUTN-UHFFFAOYSA-N
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Description

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the introduction of chlorine and fluorine atoms through halogenation reactions. The methoxy group can be introduced via nucleophilic substitution reactions using appropriate methoxy-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, while the methoxy group can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-difluorobenzene: Similar structure but lacks the methoxy group.

    2-Chloro-4,5-difluorobenzoic acid: Contains a carboxylic acid group instead of a methoxy group.

    5-Chloro-2,4-difluoroaniline: Contains an amino group instead of a methoxy group

Uniqueness

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene is unique due to the presence of both chlorine and fluorine atoms along with a methoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZJGMYZLJNUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 3
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 4
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 5
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 6
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

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